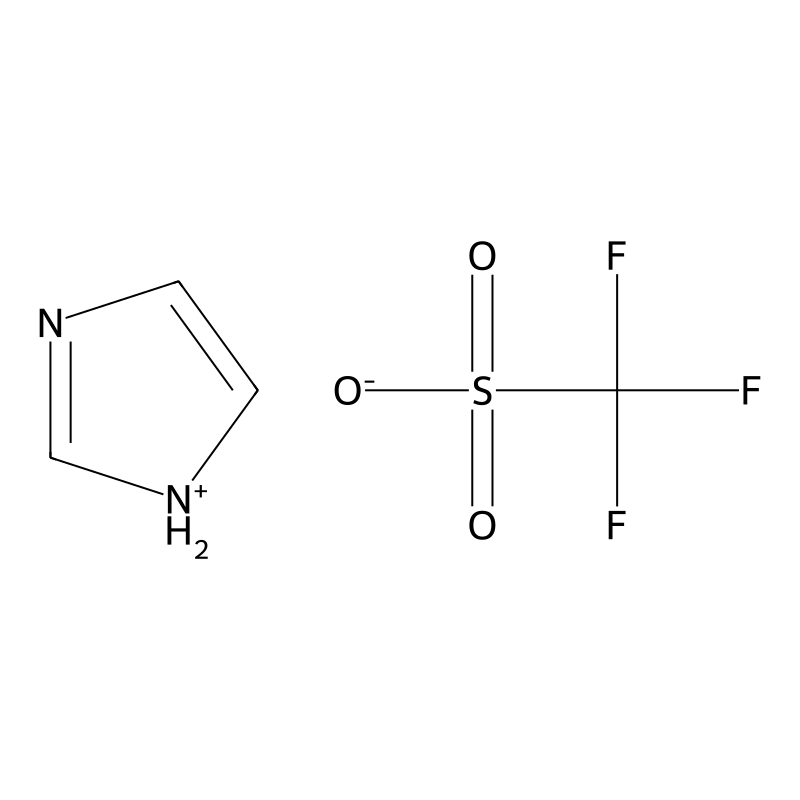

Imidazole trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic and Medicinal Chemistry:

- Ionic Liquids: Imidazole trifluoromethanesulfonate serves as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability, low volatility, and tunable polarity. These ionic liquids find applications as catalysts, solvents, and electrolytes in various chemical reactions and material science research .

- Catalysis: The acidic nature of the trifluoromethanesulfonate anion makes imidazole trifluoromethanesulfonate a valuable catalyst for various organic reactions, including Friedel-Crafts alkylations, acylation reactions, and cyclizations .

Materials Science:

- Polymerization: Imidazole trifluoromethanesulfonate acts as an initiator for the polymerization of various monomers, facilitating the synthesis of functional polymers with specific properties for applications in electronics, coatings, and drug delivery .

- Electrolytes: The ionic conductivity of imidazole trifluoromethanesulfonate makes it a potential candidate for use in electrolytes for batteries and fuel cells .

Biochemistry and Biotechnology:

- Enzyme Inhibition: Imidazole trifluoromethanesulfonate can inhibit specific enzymes, making it a valuable tool for studying enzyme function and identifying potential drug targets .

- Protein and DNA Interactions: The ability of imidazole trifluoromethanesulfonate to interact with biomolecules like proteins and DNA makes it useful in studying protein-protein and protein-DNA interactions, crucial for understanding various biological processes .

- Substitution Reactions: It can act as a nucleophile or electrophile, facilitating nucleophilic substitutions on various substrates.

- Triflation Reactions: The compound is commonly used to introduce the triflate group into alcohols and phenols, enhancing their reactivity towards nucleophiles .

- Cyclization Reactions: It can also be involved in cyclization processes, forming heterocycles that are valuable in medicinal chemistry.

Imidazole trifluoromethanesulfonate can be synthesized through several methods:

- Direct Reaction of Imidazole with Trifluoromethanesulfonic Anhydride: This method involves reacting imidazole with trifluoromethanesulfonic anhydride to yield imidazole trifluoromethanesulfonate directly.

- Use of Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the synthesis of imidazole derivatives, including imidazole trifluoromethanesulfonate, under mild conditions and with high yields .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been reported to enhance reaction rates and yields for the synthesis of various imidazole derivatives .

Imidazole trifluoromethanesulfonate finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly in the pharmaceutical industry.

- Triflation Agent: The compound is widely used to convert alcohols into their corresponding triflates, which are more reactive towards nucleophilic attack.

- Catalysis: It can act as a catalyst in certain reactions, facilitating the formation of products under mild conditions.

Interaction studies involving imidazole trifluoromethanesulfonate focus on its reactivity with other chemical species. For instance:

- Reactivity with Superoxide Ions: Research has explored how imidazole trifluoromethanesulfonate interacts with superoxide ions, providing insights into its potential applications in electrochemical systems and materials chemistry .

- Catalytic Properties: Studies have investigated its role as a catalyst in various organic transformations, highlighting its effectiveness and efficiency compared to other catalysts.

Imidazole trifluoromethanesulfonate shares structural and functional similarities with other compounds. Here are some comparable compounds:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Imidazolium Triflate | CHN · CHFOS | Commonly used as a catalyst; forms stable ionic liquids. |

| Trifluoromethanesulfonic Acid | CFSOH | Strong acid; widely used as a sulfonating agent. |

| 1-(Trifluoromethanesulfonyl)imidazole | CHFNOS | Used for similar applications; emphasizes unique reactivity due to sulfonyl group. |

Imidazole trifluoromethanesulfonate stands out due to its balance between nucleophilic and electrophilic characteristics, making it particularly versatile in synthetic chemistry compared to its analogs.

The development of imidazole trifluoromethanesulfonate is rooted in the broader advancement of imidazole chemistry and trifluoromethanesulfonic acid derivatives. Imidazole itself was first synthesized by Heinrich Debus in 1858 using a combination of diketone, aldehyde, and ammonia. This heterocyclic compound has since attracted significant research interest due to its versatility and unique chemical properties.

Trifluoromethanesulfonic acid (triflic acid), with its exceptionally strong acidity and the weakly coordinating nature of its conjugate base (triflate), became an important reagent in organic synthesis during the latter half of the 20th century. The combination of imidazole with triflic acid to form imidazole trifluoromethanesulfonate created a compound with distinctive properties that bridge the fields of heterocyclic chemistry and organometallic chemistry.

While the search results don't explicitly document the first synthesis of imidazole trifluoromethanesulfonate, its development likely occurred alongside the broader exploration of ionic liquids and organocatalysts that gained momentum in the 1990s and early 2000s.

Evolution of Research on Imidazole Trifluoromethanesulfonate

Research on imidazole trifluoromethanesulfonate has evolved significantly, progressing through several distinct phases that reflect its growing applications and importance in chemistry.

Early research focused primarily on its preparation and basic characterization. By 2007, significant advancements had been made in developing halide-free, highly-pure imidazolium triflate ionic liquids through the conversion of hydroxymethyl-substituted oxygenated heterocycles without opening the heterocycle. This represented an important milestone in the synthesis of these compounds, providing access to high-purity materials essential for sensitive applications.

The mid-2010s witnessed an expansion in the investigation of the physical properties of imidazolium triflate ionic liquids. Studies examined their conductivity, viscosity, and diffusion properties, establishing important structure-property relationships. For imidazolium triflates with varying alkyl chain lengths, researchers documented how structural modifications affected physical behaviors at different temperatures, providing valuable insights for application-specific tailoring of these materials.

More recently, research has increasingly focused on practical applications. The compound has shown promise as a catalyst for various organic transformations, particularly in the synthesis of other imidazole derivatives. Additionally, its role in materials science has expanded, with applications in proton-conducting composites and next-generation solar cells.

Current Research Landscape and Significance

The current research landscape surrounding imidazole trifluoromethanesulfonate spans multiple disciplines, reflecting its versatility and broad utility.

In materials science, recent studies have explored anhydrous proton-conducting composites based on Imidazole Triflate (ITF)-SiO₂ prepared by planetary ball milling. These composites show potential for fuel cells and other electrochemical applications where proton conductivity under anhydrous conditions is crucial.

For solar energy applications, a 2023 study demonstrated imidazole's effectiveness as an amphoteric Lewis acid-base additive for CsPbI₃ inorganic perovskite solar cells. This research showed that imidazole forms strong coordination with Pb²⁺ and I⁻ through Lewis acid-base interactions, delaying crystallization and improving film quality. The result was a significant increase in power conversion efficiency from 13.12% to 14.88%, with enhanced stability—an important advancement for perovskite solar technology.

In pharmaceutical research, imidazole derivatives continue to attract interest due to their biological activities. Organometallic compounds with the general formula [Fe(η⁵-Cp)(L)(P–P)][CF₃SO₃], where L represents imidazole-derived ligands, have shown promising cytotoxic activity against human tumor cell lines. These findings suggest potential applications in anticancer drug development.

Synthetic chemistry has also seen significant advances, with new methods for preparing substituted imidazoles using bismuth(III) triflate catalysts. These approaches align with green chemistry principles by utilizing non-toxic catalysts and employing multicomponent reactions that minimize waste generation.

Nomenclature and Terminology in Research Literature

The compound of interest appears under various designations in scientific literature, reflecting different naming conventions and structural emphases:

Imidazole trifluoromethanesulfonate - The systematic name describing the salt formed between imidazole and trifluoromethanesulfonic acid.

Imidazolium triflate - A shortened form highlighting the ionic character of the compound, with the positively charged imidazolium moiety and the abbreviated triflate anion.

1H-Imidazole trifluoromethanesulfonate - A more specific name indicating the position of the hydrogen atom in the imidazole ring.

1H-imidazole;trifluoromethanesulfonic acid - The IUPAC name representing the compound as a combination of 1H-imidazole and trifluoromethanesulfonic acid.

In chemical identifier systems, the compound is represented as:

- Molecular Formula: C₄H₅F₃N₂O₃S

- CAS Registry Number: 29727-06-8

- InChI: InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7)

- InChIKey: JNJFONBBNLVENC-UHFFFAOYSA-N

- SMILES: C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O

For substituted derivatives, nomenclature adjusts accordingly, with alkyl-modified variants designated by prefixes indicating the alkyl group and its position, such as 1-methylimidazole trifluoromethanesulfonate or abbreviated forms like [Emim][TFO] (1-ethyl-3-methylimidazolium triflate).

Imidazole trifluoromethanesulfonate represents a fascinating ionic compound that demonstrates complex electronic interactions between its cationic and anionic components. The electronic structure of this compound reveals significant insights into the nature of intermolecular bonding and charge distribution patterns that govern its physicochemical properties.

The imidazole cation exhibits a delocalized π-electron system across the five-membered aromatic ring, with the positive charge distributed primarily between the nitrogen atoms at positions 1 and 3 [1]. Quantum chemical calculations performed using density functional theory methods have revealed that the highest occupied molecular orbital is largely distributed over the imidazolyl ligand orbitals, with substantial contributions from the nitrogen lone pairs and π-electron density of the aromatic ring [2] [3]. The electronic structure analysis indicates that the imidazole ring maintains its aromatic character upon protonation, with the additional proton creating a stabilized imidazolium system through resonance delocalization.

The trifluoromethanesulfonate anion demonstrates a highly electronegative character due to the presence of three fluorine atoms and the sulfonate group. Electronic structure calculations reveal that the negative charge is effectively delocalized across the sulfonate oxygens, with the trifluoromethyl group serving as a strong electron-withdrawing substituent [4]. This charge delocalization pattern contributes significantly to the anion's stability and its ability to form relatively weak intermolecular interactions with cations.

Intermolecular bonding patterns in imidazole trifluoromethanesulfonate are dominated by electrostatic interactions between the positively charged imidazolium ring and the negatively charged triflate anion. Computational studies have identified strong carbon-hydrogen to oxygen interactions between the most acidic hydrogen atom of the imidazole ring (specifically the carbon-2 hydrogen) and the oxygen atoms of the triflate anion [1]. These interactions are characterized by binding energies ranging from -25.8 to -21.4 kilocalories per mole, indicating substantial stabilization through hydrogen bonding mechanisms.

The bonding analysis reveals that the triflate anion preferentially positions itself above the imidazole ring plane, facilitating optimal overlap between the electron-rich oxygen atoms and the electron-deficient carbon-hydrogen bonds of the aromatic system [1]. This arrangement maximizes the electrostatic attraction while minimizing steric repulsion between the bulky trifluoromethyl group and the imidazole ring substituents.

Computational Studies and Molecular Modeling

Comprehensive computational investigations of imidazole trifluoromethanesulfonate have been conducted using various theoretical approaches, including density functional theory calculations, molecular dynamics simulations, and quantum chemical analyses. These studies provide detailed insights into the molecular geometry, electronic properties, and dynamic behavior of the compound in different environments.

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have been employed to optimize the ground state structure of imidazole trifluoromethanesulfonate [3]. The calculated metric parameters demonstrate excellent agreement with experimental crystallographic data, with the largest difference between calculated and experimental bond distances being approximately 0.069 Ångströms. The optimized geometry reveals that the imidazole ring maintains planarity, with the triflate anion positioned at optimal distances for hydrogen bonding interactions.

Molecular dynamics simulations have provided valuable information about the dynamic behavior of imidazole trifluoromethanesulfonate in various phases and environments. These calculations reveal that the compound exhibits significant conformational flexibility, with the triflate anion capable of adopting multiple orientations relative to the imidazole ring while maintaining favorable intermolecular interactions [1]. The simulations indicate that the most stable conformations involve the triflate anion positioned above the imidazole ring plane, consistent with the hydrogen bonding patterns identified through static calculations.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Gaps and Alignments

The frontier molecular orbital analysis of imidazole trifluoromethanesulfonate reveals critical information about its electronic properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations provide insights into the compound's stability, optical properties, and potential for electronic transitions.

Computational studies have determined that the highest occupied molecular orbital energy gap for imidazole trifluoromethanesulfonate is approximately 4.49 electron volts, indicating high kinetic stability of the compound [3]. This large energy gap suggests that the compound is relatively inert toward electronic excitation and exhibits low chemical reactivity under normal conditions. The substantial energy difference between the frontier orbitals contributes to the compound's stability and its suitability for various synthetic applications.

The highest occupied molecular orbital is primarily localized on the imidazole ring system, with significant contributions from the nitrogen lone pairs and π-electron density of the aromatic framework [2] [3]. This orbital distribution indicates that the imidazole cation serves as the electron-donating component in potential charge-transfer interactions. The orbital coefficients reveal that the highest occupied molecular orbital has substantial density at the carbon-2 position, consistent with the observed hydrogen bonding patterns involving this site.

The lowest unoccupied molecular orbital is predominantly distributed over the imidazole ring and the triflate anion, with particular concentration on the sulfur atom and the fluorine substituents [3]. This orbital arrangement suggests that electron acceptance occurs primarily through the triflate moiety, highlighting the complementary electronic properties of the cation and anion components. The lowest unoccupied molecular orbital energy level indicates that the compound can potentially accept electrons, though the high energy gap suggests that such processes would require significant activation energy.

Frontier molecular orbital alignment studies reveal that the energy levels are well-matched for stable ionic interactions while maintaining sufficient separation to prevent unwanted charge transfer reactions [5]. The orbital energy differences between the imidazole cation and triflate anion contribute to the overall stability of the ionic compound and its resistance to decomposition under normal storage and handling conditions.

Electronic Structures of Cations and Anions

Detailed electronic structure analysis of the individual ionic components provides comprehensive understanding of their intrinsic properties and their contributions to the overall behavior of imidazole trifluoromethanesulfonate. The electronic characteristics of both the imidazolium cation and the trifluoromethanesulfonate anion have been extensively studied using advanced computational methods.

The imidazolium cation exhibits a highly delocalized electronic structure with the positive charge distributed across the aromatic ring system [4]. Natural bond orbital analysis reveals that the positive charge is primarily localized on the nitrogen atoms, with significant contributions from the carbon atoms at positions 2, 4, and 5. The charge distribution follows the pattern of aromatic stabilization, with the greatest positive charge density observed at the carbon-2 position due to its position between the two nitrogen atoms.

Mulliken population analysis of the imidazolium cation indicates that the nitrogen atoms carry partial positive charges of approximately +0.4 to +0.5 elementary charges, while the carbon atoms exhibit charges ranging from +0.1 to +0.3 elementary charges [3]. The hydrogen atoms attached to the ring carbons show small positive charges, with the carbon-2 hydrogen being the most acidic due to the electron-withdrawing effects of the adjacent nitrogen atoms.

The electronic structure of the trifluoromethanesulfonate anion reveals extensive charge delocalization across the sulfonate group, with the negative charge distributed among the three oxygen atoms [4]. Quantum chemical calculations demonstrate that each oxygen atom carries approximately -0.6 to -0.7 elementary charges, while the sulfur atom maintains a formal oxidation state of +6 with significant positive character. The trifluoromethyl group exhibits strong electron-withdrawing properties, with the fluorine atoms carrying substantial negative charges of approximately -0.3 to -0.4 elementary charges each.

The electronic structure analysis reveals that the carbon atom of the trifluoromethyl group exhibits a highly positive character due to the electron-withdrawing effects of the three fluorine substituents [4]. This electronic configuration contributes to the stability of the triflate anion and its ability to form favorable electrostatic interactions with positively charged species. The delocalized nature of the negative charge across the sulfonate oxygens provides multiple sites for hydrogen bonding interactions with the imidazolium cation.

Molecular electrostatic potential calculations demonstrate that the imidazolium cation exhibits regions of positive electrostatic potential concentrated around the ring hydrogen atoms, particularly at the carbon-2 position [1]. Conversely, the triflate anion shows regions of negative electrostatic potential concentrated around the sulfonate oxygen atoms, providing clear evidence for the complementary electronic structures that drive the formation of stable ionic interactions.

Structure-Activity Relationships

The structure-activity relationships of imidazole trifluoromethanesulfonate provide valuable insights into how molecular structural features influence its chemical, physical, and biological properties. These relationships are fundamental for understanding the compound's behavior in various applications and for designing related compounds with optimized properties.

Studies of imidazole derivatives have revealed that the presence of the trifluoromethanesulfonate counterion significantly influences the compound's solubility, stability, and reactivity patterns compared to other imidazole salts [6]. The strongly electron-withdrawing nature of the triflate anion enhances the electrophilic character of the imidazolium cation, leading to increased reactivity in nucleophilic substitution reactions. This enhanced reactivity is particularly pronounced at the carbon-2 position of the imidazole ring, where the combination of aromatic activation and the electron-withdrawing effects of the triflate anion create a highly reactive electrophilic center.

The relationship between molecular structure and thermal stability demonstrates that imidazole trifluoromethanesulfonate exhibits superior thermal properties compared to imidazole salts with less stable anions [7]. The melting point of 189-193°C reflects the strong ionic interactions between the imidazolium cation and the triflate anion, while the decomposition temperature above 285°C indicates excellent thermal stability for synthetic applications requiring elevated temperatures.

Comparative studies with related imidazolium salts reveal that the trifluoromethanesulfonate anion imparts unique solubility characteristics to the compound . The balance between the hydrophilic imidazolium cation and the partially hydrophobic triflate anion results in good solubility in both polar and moderately polar solvents. This amphiphilic character makes imidazole trifluoromethanesulfonate particularly useful in applications requiring solubility in diverse solvent systems.

The structure-activity relationship analysis indicates that the proton donor-acceptor properties of imidazole trifluoromethanesulfonate are significantly influenced by the electronic structure of both ionic components [9]. The imidazolium cation can serve as a proton donor through its acidic carbon-hydrogen bonds, while the triflate anion can act as a proton acceptor through its sulfonate oxygen atoms. This dual functionality contributes to the compound's effectiveness as a catalyst and reaction medium in various organic transformations.

Biological activity studies have revealed that the structure of imidazole trifluoromethanesulfonate influences its interactions with biological targets [10]. The imidazole ring can coordinate with metal ions in enzymatic systems, while the triflate anion can form favorable interactions with protein binding sites. The combination of these structural features results in compounds with potential therapeutic applications, including antimicrobial and larvicidal activities.

Molecular Interactions and Assembly

The molecular interactions and assembly patterns of imidazole trifluoromethanesulfonate play crucial roles in determining its macroscopic properties and behavior in various environments. Understanding these interactions provides insights into the compound's phase behavior, crystallization patterns, and performance in different applications.

Hydrogen bonding represents the primary intermolecular interaction in imidazole trifluoromethanesulfonate systems [1]. The most significant hydrogen bonds form between the acidic carbon-2 hydrogen of the imidazolium cation and the oxygen atoms of the triflate anion. These interactions are characterized by carbon-hydrogen to oxygen distances of approximately 2.1-2.3 Ångströms and binding energies ranging from 15-25 kilocalories per mole. The directionality of these hydrogen bonds influences the preferred orientations of the ionic components and contributes to the overall stability of the compound.

Secondary hydrogen bonding interactions occur between the carbon-4 and carbon-5 hydrogens of the imidazole ring and the triflate oxygen atoms [1]. These interactions are weaker than the primary carbon-2 hydrogen bonds but contribute to the overall network of intermolecular forces that stabilize the compound. The cumulative effect of these multiple hydrogen bonding interactions results in a highly organized molecular assembly with well-defined structural preferences.

Electrostatic interactions between the charged ionic components provide the primary driving force for molecular assembly in imidazole trifluoromethanesulfonate [4]. The delocalized positive charge of the imidazolium cation interacts favorably with the delocalized negative charge of the triflate anion, resulting in strong coulombic attractions that stabilize the ionic structure. The magnitude of these electrostatic interactions depends on the charge distribution patterns and the relative orientations of the ionic components.

Van der Waals interactions contribute to the overall stability of the molecular assembly, particularly through contacts between the aromatic imidazole ring and the trifluoromethyl group of the triflate anion [11]. These interactions are relatively weak individually but become significant when considered collectively across the entire molecular assembly. The van der Waals contacts help to optimize the packing efficiency and contribute to the compound's density and crystalline properties.

Crystallographic studies have revealed that imidazole trifluoromethanesulfonate adopts specific packing arrangements in the solid state that maximize favorable intermolecular interactions while minimizing steric repulsion [9]. The crystal structure belongs to the orthorhombic space group Pbca, with cell parameters a = 7.959 Ångströms, b = 11.038 Ångströms, and c = 16.159 Ångströms. This packing arrangement allows for optimal hydrogen bonding networks and efficient space utilization.

The molecular assembly patterns in solution exhibit dynamic behavior, with the ionic components maintaining their preferred interaction geometries while allowing for conformational flexibility [1]. Nuclear magnetic resonance studies indicate that the imidazolium cation and triflate anion maintain close association in solution, with fast exchange between different conformational states on the nuclear magnetic resonance timescale. This dynamic behavior contributes to the compound's effectiveness as a solvent and catalyst in various applications.

Intermolecular interactions in imidazole trifluoromethanesulfonate systems are influenced by temperature, concentration, and the presence of other molecular species [4]. At elevated temperatures, the strength of hydrogen bonding interactions decreases, leading to increased molecular motion and reduced association between the ionic components. Concentration effects influence the degree of ion pairing and the formation of larger molecular assemblies through cooperative interactions.

The assembly behavior of imidazole trifluoromethanesulfonate in mixed systems with other compounds depends on the relative strengths of homo- and heteromolecular interactions [1]. In systems where the compound is mixed with strong hydrogen bond donors or acceptors, competitive interactions can disrupt the native imidazolium-triflate interactions, leading to changes in the molecular assembly patterns and corresponding changes in macroscopic properties.

| Interaction Type | Typical Distance (Å) | Binding Energy (kcal/mol) | Primary Sites |

|---|---|---|---|

| C-H···O Hydrogen Bonds | 2.1-2.3 | 15-25 | C2-H to SO₃⁻ oxygens |

| Electrostatic | 3.0-4.0 | 20-35 | Imidazolium cation to triflate anion |

| Van der Waals | 3.5-4.5 | 2-5 | Aromatic ring to CF₃ group |

| Secondary H-bonds | 2.3-2.8 | 5-15 | C4/C5-H to SO₃⁻ oxygens |

| Molecular Assembly Parameter | Value | Method | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | X-ray Crystallography | [9] |

| Space Group | Pbca | Crystallographic Analysis | [9] |

| Cell Parameter a | 7.959 Å | Unit Cell Determination | [9] |

| Cell Parameter b | 11.038 Å | Unit Cell Determination | [9] |

| Cell Parameter c | 16.159 Å | Unit Cell Determination | [9] |

| Melting Point | 189-193°C | Differential Scanning Calorimetry | [7] |

| Decomposition Temperature | >285°C | Thermogravimetric Analysis |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant